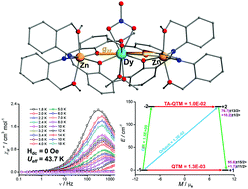Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
Dalton Transactions Pub Date: 2022-05-12 DOI: 10.1039/D2DT00926A
Abstract
We hereby report a series of near-linear trinuclear [Zn2LnIII(HL)4(CH3COO)]·(NO3)2 (where LnIII = La (1-La), Ce (2-Ce), Nd (3-Nd), Sm (4-Sm), Tb (5-Tb), and Dy (6-Dy)) complexes with Schiff base ligand (H2L). Magnetization relaxation dynamic studies on complexes 2-Ce, 5-Tb, and 6-Dy reveal the existence of well resolved frequency dependent zero-field out-of-phase χ′′M signals, which is an indicator of a typical single-ion magnet behavior observed only for complex 6-Dy with Ueff = 43.7 K (τ0 = 2.42 × 10−6 s). The presence of two Zn(II) ions near the coordination geometry of Dy(III) ion in 6-Dy is likely to keep the first excited mJ levels significantly away from the ground state mJ level and is responsible for the observation of zero field slow magnetic relaxation behavior. The data collected in the presence of a magnetic field of Hdc = 2 kOe enhances the energy barrier by two-fold (88.63 K, τ0 = 1.36 × 10−7 s) in 6-Dy, suggesting the presence of QTM at zero field along with other under barrier relaxations, such as the Raman process. On the other hand, complex 2-Ce shows field induced slow relaxation of magnetization behavior with an effective energy barrier of 12.24 K (τ0 = 1.89 × 10−4 s). The CASSCF/SO-RASSI/SINGLE_ANISO based ab initio calculations using MOLCAS 8.0 code further rationalized our experimentally observed magnetization dynamics.


Recommended Literature
- [1] Mechanochemical conversion of a metal oxide into coordination polymers and porous frameworks using liquid-assisted grinding (LAG)†
- [2] Green synthesis of yellow-green emissive silicon nanoparticles and their application for the sensitive fluorescence detection of bilirubin†
- [3] Inside front cover
- [4] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [5] Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(ii) and Fe(iii) ions†
- [6] Structure and synthesis of diphyllin
- [7] Ultrafast channel I and channel II charge generation processes at a nonfullerene donor–acceptor PTB7:PDI interface is crucial for its excellent photovoltaic performance†
- [8] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [9] miR-497 regulates fatty acid synthesis via LATS2 in bovine mammary epithelial cells†
- [10] The π-donor/acceptor trans effect on NO release in ruthenium nitrosyl complexes: a computational insight†

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 175069-96-2









